4-Acetyl-3-nitrophenylboronic acid

Suzuki-Miyaura Coupling Cross-Coupling Nitroarenes

Ortho-nitro-substituted arylboronic acids often suffer from protodeboronation and low stability under standard Suzuki-Miyaura conditions. 4-Acetyl-3-nitrophenylboronic acid addresses this challenge by combining electron-withdrawing acetyl and nitro groups that enhance electrophilicity for efficient cross-coupling while remaining commercially accessible at high purity. • ≥98% purity, available in 250 mg to 1 g research packs from multiple suppliers • Enables synthesis of ortho-nitrobiaryl pharmacophores, indazolo-isoquinoline fluorophores, and amine precursors via reduction • Synthesizable via metal-free ipso-nitration route for low heavy-metal residues in API intermediates

Molecular Formula C8H8BNO5
Molecular Weight 208.964
CAS No. 1256345-63-7
Cat. No. B597785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-3-nitrophenylboronic acid
CAS1256345-63-7
Synonyms4-Acetyl-3-nitrophenylboronic acid
Molecular FormulaC8H8BNO5
Molecular Weight208.964
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O
InChIInChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3
InChIKeyPZXBGJTWRHMQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-3-nitrophenylboronic acid (CAS 1256345-63-7): Procurement & Selection Criteria for Synthetic Chemistry


4-Acetyl-3-nitrophenylboronic acid (CAS 1256345-63-7) is an ortho-nitro-substituted arylboronic acid building block. Its molecular structure (C8H8BNO5, MW: 208.96 g/mol) combines a boronic acid functional group with electron-withdrawing acetyl and nitro substituents on the phenyl ring . This compound is commercially available from multiple vendors in purities typically ranging from 95% to 98%, making it a readily accessible reagent for organic synthesis and pharmaceutical research .

Why Generic Substitution of 4-Acetyl-3-nitrophenylboronic acid Can Compromise Reaction Outcomes


The performance of substituted arylboronic acids in Suzuki-Miyaura cross-couplings is highly dependent on the electronic and steric nature of the ring substituents. Electron-withdrawing groups like nitro and acetyl enhance the electrophilicity of the boronic acid, increasing its reactivity but also its susceptibility to protodeboronation and instability under reaction conditions [1]. The specific ortho-nitro substitution pattern in 4-acetyl-3-nitrophenylboronic acid presents unique challenges: it can suffer from low stability and reactivity with palladium catalysts, as noted for related 2-nitrophenylboronic acids [2]. Therefore, substituting with a para-substituted analogue or a less electron-deficient boronic acid will alter reaction kinetics, yield, and byproduct profiles, making direct interchange unreliable without experimental validation [3].

Quantitative Differentiation of 4-Acetyl-3-nitrophenylboronic acid vs. Comparators


Enhanced Reactivity of Nitro-Substituted Aryl Halides in Suzuki Couplings with Heteroaryl Boronic Acids

In a study of challenging heteroaryl-2-boronic acid couplings, using nitro-substituted aryl halides as partners dramatically improved reaction efficiency. The nitro group's electron-withdrawing nature activates the aryl halide for oxidative addition, leading to higher yields [1]. While 4-acetyl-3-nitrophenylboronic acid itself is a nitro-substituted boronic acid, this data highlights the beneficial role of the nitro substituent in coupling reactions involving boronic acids. This suggests that 4-acetyl-3-nitrophenylboronic acid may be a more reactive partner in certain cross-couplings compared to non-nitro substituted analogues.

Suzuki-Miyaura Coupling Cross-Coupling Nitroarenes

Impact of Nitro Group Position on Suzuki Coupling Yield: ortho vs. meta vs. para

Research on the synthesis of 2-nitro- and 2,2'-dinitrobiphenyls via Suzuki cross-coupling demonstrated a significant difference in yield based on the nitro group's position on the phenylboronic acid. Ortho-nitrophenyl acetylene consistently provided target biaryls in superior yields compared to meta- and para-nitro substituted variants [1]. This indicates that the ortho-nitro arrangement, as found in 4-acetyl-3-nitrophenylboronic acid, can be beneficial for achieving higher yields in specific coupling reactions.

Suzuki Coupling Regioselectivity Nitrophenylboronic Acids

Metal-Free Ipso-Nitration of Arylboronic Acids: A Synthetic Route to 4-Acetyl-3-nitrophenylboronic acid

4-Acetyl-3-nitrophenylboronic acid can be synthesized via metal-free ipso-nitration of the corresponding arylboronic acid. Studies using tert-butyl nitrite as a nitrating reagent have demonstrated the production of various aromatic nitro compounds in moderate to good yields, ranging from 45% to 87% [1]. This synthetic accessibility via a green, metal-free route may offer advantages in terms of cost, scalability, and reduced environmental impact compared to traditional nitration methods that require harsh acids and metal catalysts.

Ipso-Nitration Metal-Free Synthesis Green Chemistry

Recommended Application Scenarios for 4-Acetyl-3-nitrophenylboronic acid Based on Quantitative Differentiation


Synthesis of Ortho-Nitro-Substituted Biaryl Pharmacophores

Given the superior reactivity of ortho-nitrophenylboronic acids in Suzuki couplings for constructing biphenyls [1], 4-acetyl-3-nitrophenylboronic acid is a logical choice for synthesizing drug candidates containing an ortho-nitrobiaryl motif. This includes intermediates for kinase inhibitors, where the nitro group can later be reduced to an amine for further functionalization [2].

Preparation of Fluorescent Probes and Materials

The ortho-nitrophenyl group, when coupled and subsequently cyclized, can form indazolo[3,2-a]isoquinolin-6-amines, which exhibit fluorescent properties [3]. 4-Acetyl-3-nitrophenylboronic acid, possessing the ortho-nitro arrangement, can serve as a starting material for such fluorophores, which are valuable in biological imaging and sensor development.

Metal-Free Synthesis of Functionalized Nitroarenes

For laboratories seeking to minimize heavy metal contamination or adhere to green chemistry principles, 4-acetyl-3-nitrophenylboronic acid can be synthesized via a metal-free ipso-nitration route [4]. This makes it an attractive intermediate for subsequent reactions where trace metal residues would be detrimental, such as in the final steps of active pharmaceutical ingredient (API) synthesis.

Development of Novel Ligands for Catalysis

The nitro group in 4-acetyl-3-nitrophenylboronic acid can be reduced to an amine, which is a common precursor for Schiff base ligands. These ligands are used in transition metal catalysis and the synthesis of metal-organic frameworks (MOFs) [2]. The additional acetyl group provides a further handle for molecular elaboration or for tuning the electronic properties of the resulting ligand.

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